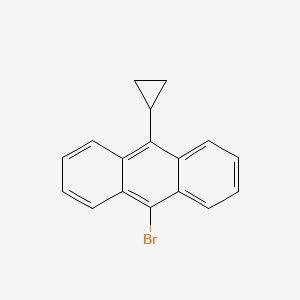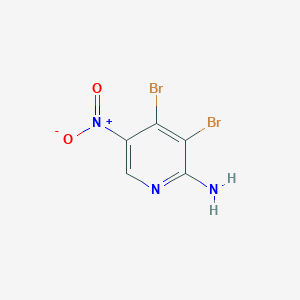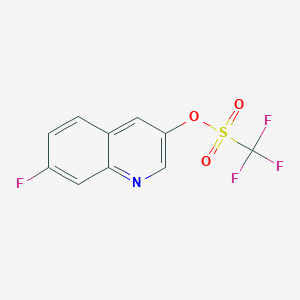
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonicacid,disodiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid, disodium salt (CAS Number: 84-48-0) is a chemical compound with the molecular formula C14H8O5S. It belongs to the anthraquinone family and contains two sulfonic acid groups. The compound is typically found as a green solid .
準備方法
Synthetic Routes:: The synthesis of this compound involves reacting 1-aminoanthraquinone with o-toluoyl chloride (2-methylbenzoyl chloride) under standard amide formation conditions. This reaction yields the desired N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide in high yield .
Industrial Production:: Unfortunately, detailed industrial production methods for this compound are not widely available. it can be synthesized in the laboratory using the above synthetic route.
化学反応の分析
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid can undergo various chemical reactions:
Oxidation: It may participate in oxidation reactions due to the presence of carbonyl groups.
Reduction: Reduction of the carbonyl groups can yield the corresponding dihydroanthracene derivatives.
Substitution: The sulfonic acid groups make it susceptible to substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have pharmaceutical applications.
Industry: Employed in dye synthesis and other chemical processes.
作用機序
The exact mechanism by which 9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these mechanisms.
類似化合物との比較
While detailed comparisons are scarce, this compound’s uniqueness lies in its disulfonic acid functionality. Similar compounds include anthraquinone derivatives like sodium anthraquinone-2-sulfonate and 1-aminoanthraquinone-2-sulfonic acid .
Remember that this information is based on available literature, and further research may reveal additional insights
特性
分子式 |
C14H8Na2O8S2 |
|---|---|
分子量 |
414.3 g/mol |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);; |
InChIキー |
XGIUVUYQBMISOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O.[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



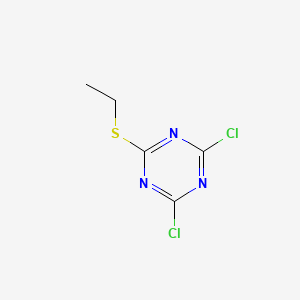
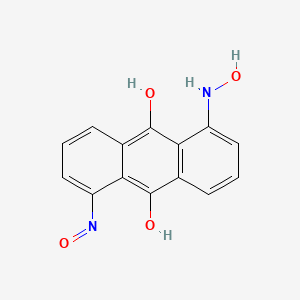
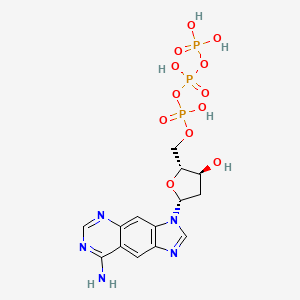
![1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)](/img/structure/B13132267.png)
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)


